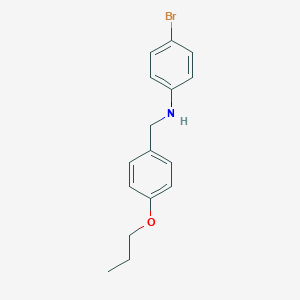![molecular formula C24H26N2O3S B427010 N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B427010.png)
N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide: is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a sulfonyl group, an amide linkage, and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Amide Linkage: This can be achieved by reacting 3-methylbenzoic acid with 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Nitrated or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: Due to its complex structure, it can serve as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition. The aromatic rings can participate in π-π stacking interactions, further stabilizing the compound within its target site.
Comparación Con Compuestos Similares
- N-(3-methylphenyl)-3-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)propanamide
- N-(3-methylphenyl)-3-(4-{[(1-phenylethyl)amino]thio}phenyl)propanamide
Comparison:
- Uniqueness: The presence of the sulfonyl group in N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide distinguishes it from its analogs, providing unique chemical reactivity and biological activity.
- Reactivity: The sulfonyl group makes it more reactive in oxidation and reduction reactions compared to its carbonyl and thio analogs.
Propiedades
Fórmula molecular |
C24H26N2O3S |
|---|---|
Peso molecular |
422.5g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C24H26N2O3S/c1-18-7-6-10-22(17-18)25-24(27)16-13-20-11-14-23(15-12-20)30(28,29)26-19(2)21-8-4-3-5-9-21/h3-12,14-15,17,19,26H,13,16H2,1-2H3,(H,25,27) |
Clave InChI |
WEMHZHRYGGOSBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B426927.png)
![4-bromo-N-[3-methoxy-4-(2-propynyloxy)benzyl]aniline](/img/structure/B426930.png)
![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B426932.png)
![N-[3-ethoxy-4-(2-propynyloxy)benzyl]-N-(4-fluorophenyl)amine](/img/structure/B426933.png)
![2-{4-[(sec-butylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B426934.png)
![N-(4-bromo-2-fluorophenyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426935.png)

![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B426939.png)
![N-(2-furylmethyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426940.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B426941.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B426943.png)
![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426945.png)
![1-({[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)azepane](/img/structure/B426947.png)
![N-(2,4-dimethylphenyl)-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426948.png)
